molecular formula C10H13ClFN B1387189 3-(4-Fluorophenyl)pyrrolidine hydrochloride CAS No. 1029636-03-0

3-(4-Fluorophenyl)pyrrolidine hydrochloride

Cat. No. B1387189
CAS RN: 1029636-03-0
M. Wt: 201.67 g/mol
InChI Key: VTAHBZWBOYHJTB-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1029636-03-0 . It has a molecular weight of 201.67 and its IUPAC name is this compound . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Reactivity Studies : This compound has been utilized in the synthesis and characterization of new heterocycle-based molecules. For example, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) was synthesized via a reduction reaction involving 3-(4-Fluorophenyl)pyrrolidine hydrochloride. These synthesized compounds have potential applications in nonlinear optics and as anti-cancerous drugs (Murthy et al., 2017).

Medicinal Chemistry

  • Anticoccidial Agents : In medicinal chemistry, 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, derived from this compound, have been explored as anticoccidial agents, showing potential as inhibitors of Eimeria tenella PKG (Qian et al., 2006).

Biochemical Research

  • Selective Fluoroionophore for Al(3+) : Pyrrolidine constrained bipyridyl-dansyl conjugate using this compound has been developed as a ratiometric and colorimetric chemosensor for Al(3+), demonstrating potential applications in selective metal ion detection (Maity & Govindaraju, 2010).

Crystallography and Molecular Design

  • Crystal Structure Analysis : The crystal structure of compounds involving this compound has been studied, providing insights into molecular conformation and stability, which is crucial in the design of novel chemical entities (Sharma et al., 2013).

Biophysical Chemistry

  • Fluorescent Chemosensors : Derivatives of 3-(4-Fluorophenyl)pyrrolidine have been used to create fluorescent chemosensors for ions like Fe3+/Fe2+. These chemosensors have applications in biological imaging and environmental monitoring (Maity et al., 2018).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Biochemical Analysis

Biochemical Properties

3-(4-Fluorophenyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may bind to specific active sites on enzymes, altering their conformation and activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound can also affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. High doses of this compound can result in adverse effects, including toxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also affect the balance of metabolic pathways, shifting the production of specific metabolites and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its activity and function, affecting cellular processes in a spatially regulated manner .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its effects on cellular processes .

properties

IUPAC Name

3-(4-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAHBZWBOYHJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657478
Record name 3-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029636-03-0
Record name 3-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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